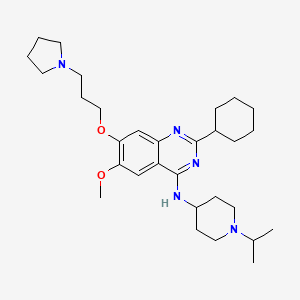

![molecular formula C23H24N4O B560376 2-(2H-苯并[b][1,4]恶嗪-4(3H)-基)-N-苄基-5,6,7,8-四氢喹唑啉-4-胺](/img/structure/B560376.png)

2-(2H-苯并[b][1,4]恶嗪-4(3H)-基)-N-苄基-5,6,7,8-四氢喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML241 is a potent and selective inhibitor of p97 ATPase, a protein involved in various cellular processes, including protein degradation and membrane fusion. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections .

科学研究应用

ML241 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of p97 ATPase and its role in protein degradation pathways.

Biology: Investigated for its effects on cellular processes such as autophagy, apoptosis, and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

Industry: Utilized in the development of novel drugs targeting p97 ATPase and related pathways

未来方向

The future directions for research on this compound could involve further exploration of its potential pharmaceutical applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

作用机制

ML241 exerts its effects by inhibiting the ATPase activity of p97, a protein involved in various cellular processes. The inhibition of p97 ATPase disrupts protein homeostasis, leading to the accumulation of misfolded proteins and activation of stress response pathways. This can result in apoptosis or autophagy, depending on the cellular context .

Molecular Targets and Pathways:

p97 ATPase: The primary target of ML241, responsible for its inhibitory effects.

ERK1/2 and NF-κB Pathways: ML241 has been shown to inhibit the phosphorylation of ERK1/2 and activate the NF-κB signaling pathway, contributing to its antiviral effects

准备方法

Synthetic Routes and Reaction Conditions: ML241 can be synthesized through a series of chemical reactions involving the quinazoline scaffold. The synthesis typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Functionalization: The quinazoline core is then functionalized with various substituents to enhance its inhibitory activity against p97 ATPase. This step may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ML241 in its pure form

Industrial Production Methods: Industrial production of ML241 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to ensure complete conversion of reactants to the desired product.

Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction efficiency and minimize by-products.

Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization to obtain high-purity ML241

化学反应分析

Types of Reactions: ML241 undergoes various chemical reactions, including:

Oxidation: ML241 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert ML241 to its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the ML241 molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

Oxidized Derivatives: These products may have altered biological activity and can be used for further studies.

Reduced Forms: These forms may exhibit different inhibitory properties against p97 ATPase.

Substituted Compounds: These compounds can be tailored for specific applications by introducing various functional groups.

相似化合物的比较

ML241 is often compared with other p97 ATPase inhibitors, such as ML240. While both compounds inhibit p97 ATPase with similar potency, they exhibit distinct biological activities:

ML240: Potently stimulates the accumulation of LC3-II, inhibits cancer cell growth, and rapidly activates caspases 3 and 7, leading to apoptosis.

ML241: Does not stimulate LC3-II accumulation but effectively inhibits rotavirus proliferation and has low cytotoxicity

Similar Compounds:

ML240: Another potent p97 ATPase inhibitor with distinct biological activities.

CB-5083: A p97 ATPase inhibitor with potential anticancer properties.

NMS-873: A selective p97 ATPase inhibitor with applications in cancer research.

属性

IUPAC Name |

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZPVQQGYVSLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: ML241 is a potent and selective inhibitor of the p97 ATPase, a crucial enzyme involved in protein homeostasis. [, , ]

A: ML241 specifically targets the D2 domain of the p97 ATPase. [] It acts as an ATP-competitive inhibitor, interfering with the enzyme's ATPase activity. [, ]

ANone: Inhibition of p97 ATPase by ML241 disrupts several cellular processes, including:

- Impaired Protein Degradation: ML241 inhibits the degradation of p97-dependent proteasome substrates, leading to their accumulation. []

- Disruption of ERAD Pathway: ML241 impairs the endoplasmic reticulum-associated degradation (ERAD) pathway, crucial for protein quality control. []

- Induction of Apoptosis: ML240, a closely related analog, has been shown to rapidly induce apoptosis, suggesting that disrupting p97's protein homeostasis function can trigger programmed cell death. []

A: The ability to develop domain-selective p97 inhibitors like ML241 is crucial for dissecting the specific roles of different p97 domains and their interactions with cofactors. [] This knowledge can contribute to designing more targeted therapies.

A: While specific resistance mechanisms for ML241 haven't been extensively studied, research on a related inhibitor, CB-5083, has identified mutations in the p97 ATPase (N660K and T688A) that confer resistance. [] These mutations could potentially affect ML241's efficacy as well.

A: While detailed in vivo data for ML241 is limited in the provided research, it has shown potent antiproliferative activity against a panel of cancer cell lines (NCI-60). [] Furthermore, ML240, its close analog, effectively inhibited cancer cell growth and induced apoptosis in vitro. []

A: Interestingly, a separate study found that ML241 effectively inhibits rotavirus proliferation in vitro and in vivo using a suckling mouse model. []

A: Research suggests that ML241 interferes with the MAPK signaling pathway by inhibiting ERK1/2 phosphorylation. [] This inhibition ultimately leads to the activation of the NF-κB signaling pathway, playing a role in its anti-rotavirus activity. []

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of ML241. More detailed chemical characterization data would be needed.

ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of ML241.

ANone: The research primarily focuses on ML241's target interaction and biological activity. Information regarding its stability under various conditions and formulation strategies is not available in the provided abstracts.

ANone: The provided abstracts do not elaborate on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of ML241. Further research is needed to explore its PK/PD profile.

ANone: Although ML241 exhibits potent antiproliferative activity against cancer cell lines, its overall toxicity, adverse effects, and safety profile require further investigation.

A: The research highlights several other p97 ATPase inhibitors, including DBeQ, CB-5083, NMS-873, and UPCDC-30245. [, , ] Comparing their performance, cost, and impact would require further analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

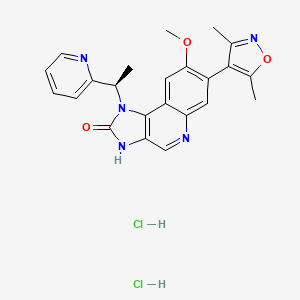

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

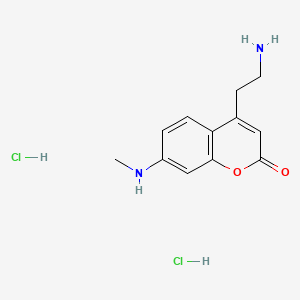

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)